3-氨基-1-苯基-1H-吡唑-4-碳腈

描述

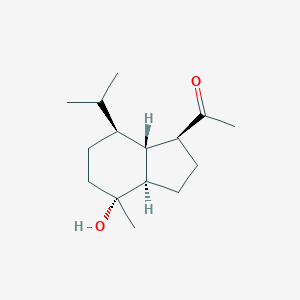

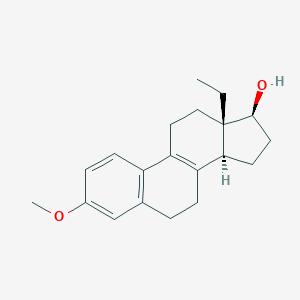

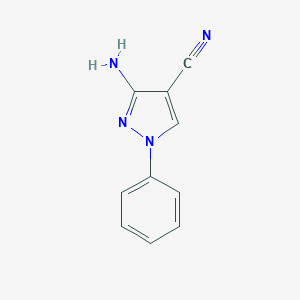

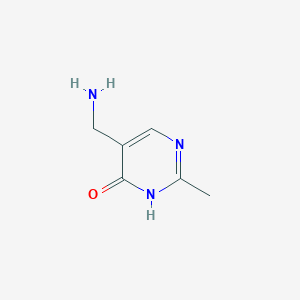

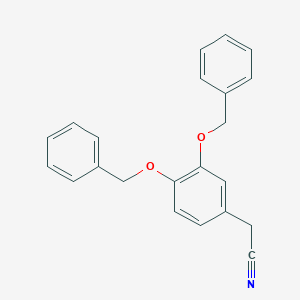

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazole ring, a phenyl group, and a nitrile group. This compound is of particular interest due to its potential applications in pharmaceuticals and its role in the development of compounds with antimicrobial activity .

Synthesis Analysis

The synthesis of derivatives of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through various methods. For instance, a one-pot, four-component cyclocondensation reaction has been used to synthesize 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles using aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in a deep eutectic solvent . Another approach involves a sequential one-pot, four-component condensation reaction using aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid . Additionally, an aqueous, catalyst-free synthesis has been reported for the preparation of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has been investigated using various spectroscopic techniques. For example, the crystal structure of a derivative was determined by X-ray crystallography, providing insights into the arrangement of atoms and the overall geometry of the molecule . Spectroscopic and structural investigations, including FT-IR, NMR, and DFT methods, have been conducted to study the vibrational frequencies and optimized structure of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, confirming the experimental data .

Chemical Reactions Analysis

The reactivity of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has been explored in various chemical reactions. These compounds have been used as building blocks for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which exhibit biocidal properties . The reaction mechanism of these derivatives with unsaturated carbonyl compounds has also been proposed, further expanding the understanding of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives are influenced by their molecular structure. These properties are crucial for their potential applications in drug discovery and development. For instance, the solubility in water and reaction conditions, such as the use of deep eutectic solvents or aqueous media, can significantly affect the yield and purity of the synthesized compounds . The use of ultrasound irradiation in aqueous medium has been shown to provide an efficient and green synthesis method for these derivatives, highlighting the importance of environmentally friendly procedures in chemical synthesis .

科学研究应用

晶体结构和反应机制

- 使用X射线晶体学阐明了某些吡唑衍生物的晶体结构,包括与3-氨基-1-苯基-1H-吡唑-4-碳腈相关的化合物。这些结构有助于理解这些化合物与各种不饱和羰基化合物的反应机制 (Liu, Chen, Sun, & Wu, 2013)。

衍生物的合成方法

- 已开发出简便的合成方法,用于制备吡唑-4-碳腈的新衍生物。这些方法涉及与苯甲醛和双亲核试剂的反应,导致取代吡唑,嘧啶和咪唑嘧啶衍生物的形成 (Ali, Ragab, Abdelghafar, & Farag, 2016)。

咪唑[1,2-b]吡唑-7-碳腈的合成

- 通过一锅法,通过四组分缩合反应合成了一系列咪唑[1,2-b]吡唑-7-碳腈。这种方法是创建这些化合物新系列的直接有效方法,突显了吡唑衍生物的多功能性 (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013)。

电子性质的探索

- 已探索了与3-氨基-1-苯基-1H-吡唑-4-碳腈密切相关的氟代吡唑碳腈衍生物的电子性质。这包括研究其与富勒烯分子的相互作用,表明在材料科学和电子学中的潜在应用 (Author, 2022)。

缓蚀性能

- 已研究了5-氨基-1-苯基-1H-吡唑-4-碳腈的某些杂环衍生物在C-钢表面的缓蚀性能。这些研究对于材料工程应用和防腐蚀具有重要意义 (Abdel Hameed et al., 2020)。

环境和绿色化学应用

- 已开发了吡唑-4-碳腈衍生物的各种环境友好合成方法。这些方法包括在水介质中无催化剂合成和使用像抗坏血酸钠这样的绿色催化剂,展示了该化合物在推动绿色化学中的作用 (Yu, Yao, Li, & Wang, 2014),(Kiyani & Bamdad, 2018)。

抗菌和抗癌活性

- 基于3-氨基-1-苯基-1H-吡唑-4-碳腈合成并评估了新的席夫碱化合物和吡唑嘧啶衍生物的抗菌和抗癌活性,表明在制药和医药研究中的潜在应用 (Puthran et al., 2019),(Metwally, Abdelrazek, & Eldaly, 2016)。

安全和危害

未来方向

The future directions for “3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile” and similar compounds are likely to continue focusing on their synthesis and biological evaluation, given their broad range of biological activities . The recent approval of Pirtobrutinib, an anticancer/anti-inflammatory compound, demonstrates the potential of these compounds .

属性

IUPAC Name |

3-amino-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGWIJRMZFXAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378958 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

138942-61-7 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)